molecular formula C12H17FO2 B12069446 2-(3-Fluoro-4-isobutoxyphenyl)ethanol

2-(3-Fluoro-4-isobutoxyphenyl)ethanol

Cat. No.: B12069446
M. Wt: 212.26 g/mol
InChI Key: PLQHJMIQVRPVQB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-isobutoxyphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₅FO₂. Its structure consists of a phenyl ring substituted with a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position, linked to an ethanol moiety.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

2-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-9(2)8-15-12-4-3-10(5-6-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

PLQHJMIQVRPVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and isobutyl bromide.

    Etherification: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is etherified using isobutyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-4-isobutoxybenzaldehyde.

    Reduction: The aldehyde group of 3-fluoro-4-isobutoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding 2-(3-Fluoro-4-isobutoxyphenyl)ethanol.

Industrial Production Methods

Industrial production methods for 2-(3-Fluoro-4-isobutoxyphenyl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-isobutoxyphenyl)acetaldehyde or 2-(3-Fluoro-4-isobutoxyphenyl)acetone.

    Reduction: 2-(3-Fluoro-4-isobutoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-isobutoxyphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Fluoro-4-isobutoxyphenyl)ethanol with four analogous compounds, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Toxicity/Regulatory Notes Reference
2-(3-Fluoro-4-isobutoxyphenyl)ethanol C₁₁H₁₅FO₂ 3-Fluoro, 4-isobutoxy, ethanol chain Likely moderate solubility in polar solvents (inferred from ethanol group) No direct data; assume similar handling as other fluorinated alcohols
(4-Fluoro-2-isobutoxyphenyl)methanol C₁₁H₁₅FO₂ 4-Fluoro, 2-isobutoxy, methanol chain Used as a chemical intermediate; CAS 850565-40-1 No hazard data provided
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₃ 4-Tetramethylbutyl, ethoxyethoxy chain R&D applications; acute toxicity (Oral Cat. 4), severe eye damage Requires PPE; not for medicinal use
3-Fluoro-5-methylphenethyl alcohol C₉H₁₁FO 3-Fluoro, 5-methyl, phenethyl alcohol Intermediate in fluoroorganic synthesis Limited toxicity data
2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde C₁₅H₁₁F₃O₃ Trifluoromethoxy, benzaldehyde linkage Likely high thermal stability due to trifluoromethoxy group No hazard data available

Substituent Effects on Reactivity and Solubility

  • Alkoxy Chain Length : The isobutoxy group (-OCH₂CH(CH₃)₂) provides moderate hydrophobicity, whereas compounds with longer chains (e.g., ethoxyethoxy in ) exhibit lower solubility in aqueous media.
  • Alcohol Moiety: Ethanol-terminated derivatives (e.g., the target compound) are more polar than methanol analogs, suggesting better solubility in ethanol or acetone.

Toxicity and Handling

  • The compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) has documented acute oral toxicity (LD₅₀ ~300–2000 mg/kg) and causes severe eye damage, necessitating stringent safety protocols .

Biological Activity

2-(3-Fluoro-4-isobutoxyphenyl)ethanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H17F1O2
Molecular Weight : 234.28 g/mol
IUPAC Name : 2-(3-Fluoro-4-isobutoxyphenyl)ethanol
CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a phenolic alcohol framework with a fluorine atom and an isobutoxy group, which may influence its biological interactions.

The biological activity of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially altering signal transduction pathways.
  • Antioxidant Activity : The presence of the phenolic group suggests possible antioxidant properties that can mitigate oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-Fluoro-4-isobutoxyphenyl)ethanol exhibit antimicrobial activity. A study evaluated the effectiveness of various phenolic compounds against bacterial strains, showing that modifications in the molecular structure significantly impact their efficacy against pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(3-Fluoro-4-isobutoxyphenyl)ethanolE. coli32 µg/mL
Control (Phenol)E. coli64 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can reduce pro-inflammatory cytokine production. For instance, a study on related phenolic compounds showed a reduction in TNF-α and IL-6 levels in macrophage cultures treated with the compound.

Case Studies

  • Study on Antitumor Activity : A case study investigated the effects of a structurally related compound on cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells, suggesting potential therapeutic applications for 2-(3-Fluoro-4-isobutoxyphenyl)ethanol.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of phenolic compounds, demonstrating that they could prevent neuronal cell death induced by oxidative stress in vitro.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol. These studies highlight the importance of substituent groups in enhancing biological activity:

DerivativeActivity TypeObserved Effect
Compound AAntimicrobialMIC = 16 µg/mL
Compound BAntioxidant50% reduction in ROS levels

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